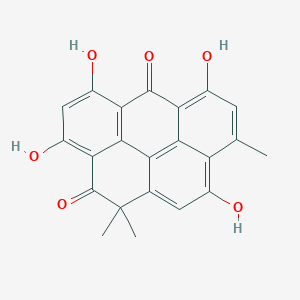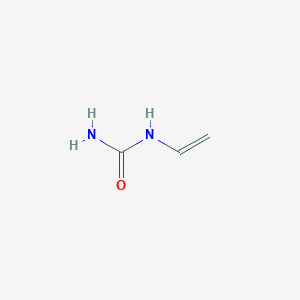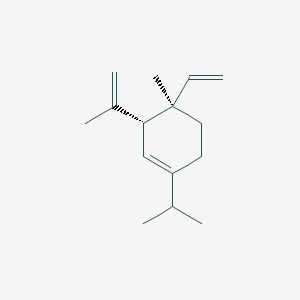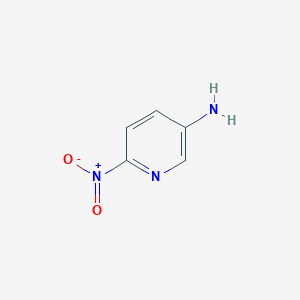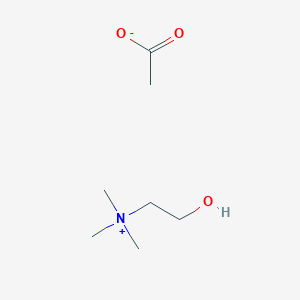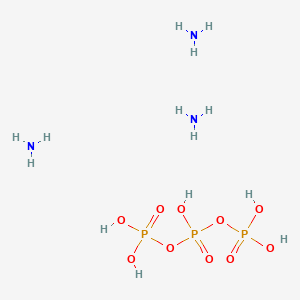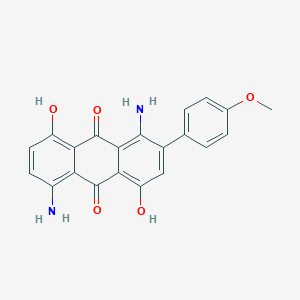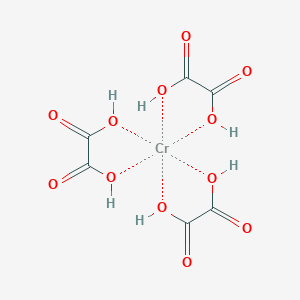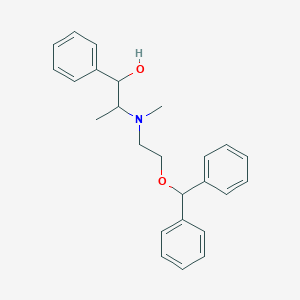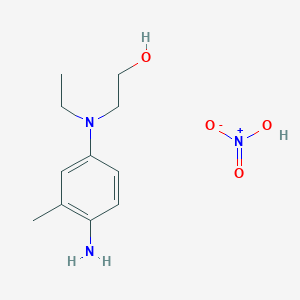
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate, also known as AETN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AETN is a derivative of toluidine, a common organic compound used in the production of dyes and other industrial applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is not fully understood, but it is believed to act through multiple pathways. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinase and topoisomerase II. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Efectos Bioquímicos Y Fisiológicos
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is its high solubility in water, which makes it easy to work with in laboratory experiments. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is also highly reactive and can be toxic in high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. One area of interest is in the development of new cancer therapies based on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate and to identify potential side effects or toxicities associated with its use.
Conclusion
In conclusion, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a promising compound that has potential applications in a variety of scientific research areas. Its unique properties, including its anti-cancer and anti-inflammatory effects, make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate can be synthesized through a series of chemical reactions involving the condensation of 4-amino-N-ethyl-m-toluidine with ethylene oxide and nitric acid. The resulting compound is a white crystalline powder that is highly soluble in water. The synthesis of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a complex process that requires careful attention to detail and adherence to strict safety protocols.
Aplicaciones Científicas De Investigación
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
Número CAS |
14876-25-6 |
|---|---|
Nombre del producto |
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate |
Fórmula molecular |
C11H19N3O4 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;nitric acid |
InChI |
InChI=1S/C11H18N2O.HNO3/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;2-1(3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H,2,3,4) |
Clave InChI |
XJHFXNXVOUMVLF-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
Otros números CAS |
14876-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



